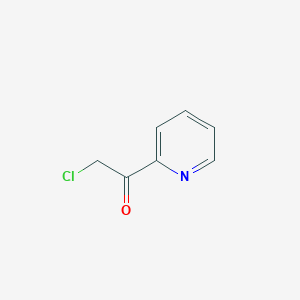

2-Cloro-1-(piridin-2-il)etanona

Descripción general

Descripción

“2-Chloro-1-(pyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6ClNO . It is also known as 2-Acetylpyridine . This compound is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

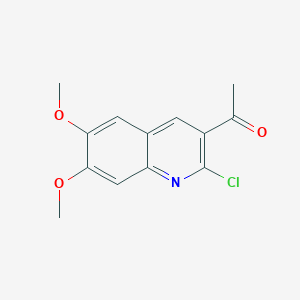

The synthesis of “2-Chloro-1-(pyridin-2-yl)ethanone” and similar compounds often involves acylation of 2-bromopyridine via the Grignard reagent . Other synthetic routes have been reported in the literature, including the use of 2-chloro-1-pyridin-3-ylethanone and 2-diazonio-1-pyridin-3-ylethanone .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(pyridin-2-yl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(pyridin-2-yl)ethanone” include a molecular weight of 155.58 . It is soluble in water . The boiling point and storage conditions are not well-documented in the literature .Aplicaciones Científicas De Investigación

Síntesis de N-Heterociclos

“2-Cloro-1-(piridin-2-il)etanona” puede utilizarse como precursor en la síntesis de varios N-heterociclos, que son estructuras importantes en muchos productos farmacéuticos. Por ejemplo, puede facilitar la conversión en imidazoles y tetrahidropirimidinas cuando se hace reaccionar con etilendiamina y 1,3-diaminopropano .

Estudios de materiales electrónicos y ópticos

Este compuesto puede servir como bloque de construcción en materiales electrónicos, como los derivados de la chalcona, que han mostrado potencial para mejorar la eficiencia de la generación de la segunda armónica (SHG), una propiedad clave en los materiales ópticos no lineales .

Actividades antifibróticas

Los derivados de los compuestos de piridin-2-il se han estudiado por sus actividades antifibróticas en ciertas líneas celulares, lo que indica posibles aplicaciones en el tratamiento de enfermedades relacionadas con la fibrosis .

Química de coordinación

“this compound” podría utilizarse para sintetizar ligandos para complejos metálicos, que tienen diversas aplicaciones que van desde la catálisis hasta la ciencia de los materiales. Por ejemplo, ligandos similares se han utilizado para crear complejos de hierro, cobalto y níquel .

Catálisis

El compuesto también puede encontrar uso en procesos catalíticos, como la síntesis catalizada por cobre de cetonas aromáticas a través de la oxidación Csp3-H .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on the activities of structurally similar compounds, it can be speculated that the compound may have potential anti-inflammatory, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of 2-Chloro-1-(pyridin-2-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present .

Propiedades

IUPAC Name |

2-chloro-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWZBZROWRCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

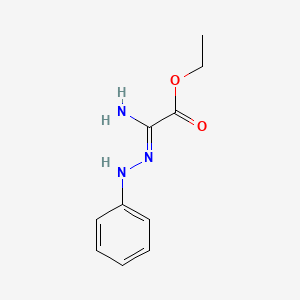

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)

![4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1642181.png)

![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)

![Ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate](/img/structure/B1642205.png)